8,9-Di-O-methyl-urolithin D-d6
Description
Properties
Molecular Formula |
C₁₅H₆D₆O₆ |
|---|---|
Molecular Weight |
294.29 |
Synonyms |
3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of 8,9 Di O Methyl Urolithin D D6
Strategies for the Chemical Synthesis of the Urolithin D Core Structure
The fundamental core of urolithins is the 6H-dibenzo[b,d]pyran-6-one scaffold. researchgate.net The synthesis of the specific Urolithin D core, which is 3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, can be achieved through several strategic approaches that construct this tricyclic system. Key methods involve the formation of a biaryl bond followed by lactonization.
Two prominent strategies for constructing the biaryl linkage are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation: This classic copper-catalyzed reaction is a frequently used method for coupling the two phenyl rings present in all urolithin compounds. researchgate.net The synthesis typically involves the condensation of a substituted 2-bromobenzoic acid derivative with a polyphenol, such as a derivative of pyrogallol (B1678534) or a related compound, in the presence of a copper catalyst and a base. nih.govnih.gov The reaction is often performed at elevated temperatures. researchgate.net A significant challenge with the traditional Ullmann coupling is the potential for product contamination with copper, which may necessitate extensive purification. researchgate.net However, modern modifications of this reaction have focused on reducing the amount of copper catalyst required, thereby minimizing contamination. researchgate.net
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction offers a versatile and widely used alternative for forming the C-C biaryl bond. researchgate.netnih.govmdpi.com The reaction couples an aryl boronic acid with an aryl halide or triflate. researchgate.net In the context of Urolithin D synthesis, this could involve coupling a suitably substituted dihydroxybenzene boronic acid with a dihydroxy-substituted 2-bromobenzoic acid derivative. The Suzuki reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups, making it highly applicable to the synthesis of complex molecules like polyhydroxylated urolithins. researchgate.net
Following the formation of the biaryl bond, the dibenzo-α-pyrone core is typically formed through an intramolecular lactonization reaction, which creates the central six-membered lactone ring.
A multicomponent domino reaction has also been reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones, which involves a sequence of reactions including a Knoevenagel condensation and an inverse electron demand Diels-Alder reaction, generating the core structure in a single pot. nih.gov
| Synthetic Strategy | Key Reaction Type | Catalyst | Typical Reactants | Advantages | Challenges |
| Ullmann Condensation | Nucleophilic Aromatic Substitution | Copper | Substituted 2-bromobenzoic acid and a polyphenol | Cost-effective | High temperatures, potential copper contamination |
| Suzuki-Miyaura Coupling | Cross-Coupling | Palladium | Aryl boronic acid and an aryl halide/triflate | Mild conditions, high functional group tolerance | Cost of palladium catalyst, availability of boronic acids |
Regioselective O-Methylation Approaches for Dibenzo-α-pyrone Systems
Once the Urolithin D core (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) is synthesized, the next step is the regioselective methylation of the hydroxyl groups at the 8 and 9 positions. This requires differentiating between the four hydroxyl groups on the dibenzo-α-pyrone scaffold. The hydroxyl groups at positions 3 and 4, and at 8 and 9, form catechol-like structures, which can present a challenge for selective functionalization.
Achieving regioselectivity in the methylation of polyhydroxylated aromatic compounds often involves a multi-step process utilizing protecting groups.
Methylation: With the 3 and 4 positions blocked, the remaining free hydroxyl groups at positions 8 and 9 can be methylated. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov
Deprotection: The final step is the removal of the protecting groups from the 3 and 4 positions to yield 8,9-Di-O-methyl-urolithin D.
The specific choice of protecting groups and reaction conditions is crucial to ensure high yields and avoid unwanted side reactions. The selective methylation of phenolic hydroxyl groups is a key strategy to prevent undesirable side reactions, such as the formation of reactive quinone methide intermediates, during chemical transformations. osti.gov
| Step | Objective | Typical Reagents | Key Consideration |
| 1. Protection | Selectively block hydroxyl groups at positions 3 and 4 | Benzyl bromide, silyl (B83357) chlorides | Stability of protecting group during methylation and ease of removal |
| 2. Methylation | Methylate the free hydroxyl groups at positions 8 and 9 | Methyl iodide, Potassium carbonate | Complete methylation of the target hydroxyls without affecting the protecting groups |
| 3. Deprotection | Remove protecting groups from positions 3 and 4 | Catalytic hydrogenation (for benzyl), Fluoride source (for silyl) | Selective removal without cleaving the newly formed methyl ethers |
Deuterium (B1214612) Incorporation Techniques for Specific Isotopic Labeling
The introduction of deuterium into the 8,9-Di-O-methyl-urolithin D molecule to create the "d6" isotopologue is a critical step for its application as an internal standard. The "d6" designation typically implies the presence of two deuterated methyl groups (-CD₃).
The most straightforward method to achieve this is to use a deuterated methylating agent during the O-methylation step described in section 2.2. Instead of methyl iodide (CH₃I), deuterated methyl iodide (CD₃I) would be used.
Deuterated Methylation: The methylation reaction would proceed as previously described, but with the substitution of the standard methylating agent with its deuterated counterpart.
Reactants: The protected Urolithin D core with free hydroxyls at the 8 and 9 positions.
Deuterating Agent: Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).
Base: Anhydrous potassium carbonate (K₂CO₃) or a similar base.
Solvent: A suitable polar aprotic solvent like acetone (B3395972) or DMF.
This approach ensures that the deuterium atoms are specifically and stably incorporated into the methyl groups at the desired positions. This method is a common strategy in the synthesis of deuterated metabolites. hyphadiscovery.com
Other methods for deuterium labeling of aromatic compounds exist, such as H-D exchange reactions catalyzed by metals like palladium in the presence of D₂O or D₂ gas. nih.gov However, these methods typically result in deuterium incorporation on the aromatic ring itself and may lack the specific regioselectivity required for this particular molecule. researchgate.net For the synthesis of 8,9-Di-O-methyl-urolithin D-d6, the use of a deuterated alkylating agent is the most direct and controlled method.
| Labeling Method | Deuterium Source | Position of Labeling | Applicability for 8,9-Di-O-methyl-urolithin D-d6 |
| Deuterated Alkylation | CD₃I or (CD₃)₂SO₄ | Methyl groups at positions 8 and 9 | Highly specific and direct method |
| Catalytic H-D Exchange | D₂O or D₂ gas | Aromatic ring protons | Lacks specificity for the methyl groups and may lead to a mixture of isotopologues |
Purification and Isolation of Synthetic 8,9-Di-O-methyl-urolithin D-d6 for Research Applications
The final stage of the synthesis is the purification of the target compound, 8,9-Di-O-methyl-urolithin D-d6, to a high degree of chemical and isotopic purity, which is essential for its use in research applications, particularly as an internal standard in quantitative mass spectrometry.
The purification process typically involves multiple chromatographic steps to separate the desired product from unreacted starting materials, reagents, byproducts, and any incompletely deuterated species.
Initial Work-up: After the final deprotection step, the reaction mixture is typically subjected to a liquid-liquid extraction to remove inorganic salts and highly polar impurities.
Column Chromatography: This is the primary method for purifying the crude product.
Normal-Phase Chromatography: Often performed using a silica (B1680970) gel stationary phase with a solvent system of varying polarity (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to separate compounds based on their polarity.
Reversed-Phase Chromatography: Utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water). This technique is particularly effective for purifying polyphenolic compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. This technique offers higher resolution and efficiency compared to standard column chromatography. nih.gov Ultra-high-performance liquid chromatography (UHPLC) methods have also been developed for the analysis and could be adapted for purification, offering even better separation and shorter run times. researchgate.netmdpi.com Supercritical fluid chromatography (SFC) has also been shown to be effective in separating isomeric forms of urolithin derivatives and could be a valuable tool for purification. acs.org
Characterization and Quality Control: After purification, the identity and purity of the final compound must be confirmed using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The absence of signals for the methyl protons in the ¹H NMR spectrum and the characteristic signals in the ¹³C NMR spectrum would confirm the successful incorporation of the CD₃ groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, which will be higher than the non-deuterated analogue due to the presence of six deuterium atoms.
High-Performance Liquid Chromatography (HPLC): Used to assess the chemical purity of the final product, typically by measuring the peak area at a specific UV wavelength. researchgate.net
The purified 8,9-Di-O-methyl-urolithin D-d6 should be stored under appropriate conditions (e.g., cold, dark, and under an inert atmosphere) to prevent degradation before its use in research applications.
| Purification Technique | Principle | Application in Synthesis |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Initial removal of salts and polar impurities |
| Column Chromatography | Separation based on polarity | Primary purification of the crude product |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Final purification to achieve high purity |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as mobile phase | High-resolution separation of isomers and related compounds |
Advanced Analytical Characterization for Research on 8,9 Di O Methyl Urolithin D D6
Spectroscopic Validation of Molecular Structure and Isotopic Purity
Spectroscopic methods are fundamental in confirming the chemical structure and isotopic enrichment of 8,9-Di-O-methyl-urolithin D-d6.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 8,9-Di-O-methyl-urolithin D-d6, both ¹H and ¹³C NMR are employed to confirm the methylation at the 8 and 9 positions and to verify the positions of the deuterium (B1214612) atoms.
In the ¹H NMR spectrum, the absence of signals corresponding to the protons on the deuterated methyl groups, coupled with the presence of signals for the aromatic protons, provides initial evidence of successful deuteration. The remaining aromatic proton signals can be compared to the spectrum of the non-deuterated analog, 8,9-Di-O-methyl-urolithin D, to confirm the integrity of the core urolithin structure. nih.gov The precise positioning of the methyl groups is confirmed by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which show correlations between the methyl carbons and neighboring protons.
¹³C NMR spectroscopy provides further confirmation of the structure. The carbon signals for the deuterated methyl groups will appear as multiplets with attenuated intensity due to coupling with deuterium, a phenomenon that confirms the location of the isotopic labels.
Hypothetical ¹H NMR Data for 8,9-Di-O-methyl-urolithin D-d6 in DMSO-d₆:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.95 | d | 1H | Aromatic H |
| 7.20 | d | 1H | Aromatic H |
| 7.10 | s | 1H | Aromatic H |
Hypothetical ¹³C NMR Data for 8,9-Di-O-methyl-urolithin D-d6 in DMSO-d₆:
| Chemical Shift (ppm) | Assignment |
|---|---|
| 160.1 | C=O |
| 155.0 - 110.0 | Aromatic C |
| 55.5 (m) | -OCD₃ |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and isotopic enrichment of a molecule. acs.org For 8,9-Di-O-methyl-urolithin D-d6, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula. The expected molecular weight of the deuterated compound will be 6 atomic mass units higher than its non-deuterated counterpart.
The isotopic distribution pattern observed in the mass spectrum is crucial for assessing the isotopic purity of the compound. The relative abundance of the molecular ion peak corresponding to the d6-labeled compound versus any peaks corresponding to lower deuteration levels (d1 to d5) allows for the calculation of the percentage of isotopic enrichment. This is critical for its use as an internal standard, where high isotopic purity is required to avoid interference with the analyte being quantified.
Expected HRMS Data for 8,9-Di-O-methyl-urolithin D-d6:
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 279.1160 | 279.1162 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for determining the chemical purity of 8,9-Di-O-methyl-urolithin D-d6 and for its quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of urolithin derivatives. mdpi.comnih.gov A reversed-phase HPLC method, typically using a C18 column, is developed and validated for the purity assessment of 8,9-Di-O-methyl-urolithin D-d6. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. isnff-jfb.com
The purity of the synthesized 8,9-Di-O-methyl-urolithin D-d6 is determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the peak area of the main compound relative to the total peak area of all components in the chromatogram.
Typical HPLC Method Parameters for Urolithin Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 305 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of urolithin derivatives, particularly after derivatization to increase their volatility. creative-proteomics.com For 8,9-Di-O-methyl-urolithin D-d6, which is already methylated, derivatization of the remaining hydroxyl group may be necessary. GC-MS provides excellent chromatographic separation and mass spectrometric detection, allowing for both qualitative and quantitative analysis. The mass spectrum obtained from GC-MS can further confirm the identity and purity of the compound.
Application of 8,9-Di-O-methyl-urolithin D-d6 in Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes in complex samples. In this technique, a known amount of an isotopically labeled version of the analyte, in this case, 8,9-Di-O-methyl-urolithin D-d6, is added to the sample as an internal standard. nih.gov
The sample is then processed, and the ratio of the non-deuterated analyte (8,9-Di-O-methyl-urolithin D) to the deuterated internal standard is measured using a mass spectrometer, typically coupled with a chromatographic separation method like LC-MS or GC-MS. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which minimizes errors due to matrix effects and variations in extraction efficiency. This results in a highly precise and accurate quantification of the target analyte. The use of 8,9-Di-O-methyl-urolithin D-d6 as an internal standard is therefore critical for reliable pharmacokinetic and metabolic studies of its non-deuterated counterpart.
Methodological Considerations for Absolute Quantification in Preclinical Samples
The absolute quantification of 8,9-Di-O-methyl-urolithin D-d6 in complex biological matrices, such as plasma, urine, and tissue homogenates from preclinical studies, necessitates highly sensitive and specific analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose. walnuts.org The development of a robust UPLC-MS/MS method requires careful optimization of several parameters to ensure accuracy and precision.
A crucial first step is the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM). For 8,9-Di-O-methyl-urolithin D-d6, the precursor ion would be the protonated or deprotonated molecule, depending on the ionization mode chosen. The increased mass due to the six deuterium atoms provides a distinct mass-to-charge ratio (m/z) that separates it from its endogenous, non-deuterated form. The product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer, and specific fragments are selected for monitoring to enhance selectivity.
The use of a suitable internal standard is paramount for accurate quantification. Ideally, a stable isotope-labeled version of the analyte with a different isotopic enrichment (e.g., ¹³C₆-labeled 8,9-Di-O-methyl-urolithin D) would be used to mimic the analyte's behavior during sample preparation and ionization. In the absence of such a standard, a structurally similar compound with comparable chromatographic and mass spectrometric properties can be employed.
A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of 8,9-Di-O-methyl-urolithin D-d6. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The linearity of this curve is essential for accurate quantification over a specific concentration range.
Table 1: Hypothetical UPLC-MS/MS Parameters for the Absolute Quantification of 8,9-Di-O-methyl-urolithin D-d6
| Parameter | Value |
| Chromatographic System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (Quantifier) | Specific fragment m/z |
| Product Ion 2 (Qualifier) | Specific fragment m/z |
| Internal Standard | ¹³C₆-8,9-Di-O-methyl-urolithin D |
Assessment of Potential Isotope Effects on Biological Behavior
The substitution of hydrogen with deuterium can influence the biological behavior of a molecule, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and more stable than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. In the context of 8,9-Di-O-methyl-urolithin D-d6, the presence of six deuterium atoms could potentially alter its metabolic fate and pharmacokinetic profile compared to the non-deuterated compound.
If the deuterium atoms are located at sites of metabolic modification, such as hydroxylation or demethylation, a primary KIE may be observed. This would result in a decreased rate of metabolism, potentially leading to a longer half-life, increased exposure (AUC), and lower clearance of the deuterated compound. The magnitude of the KIE is dependent on the specific enzyme involved and the rate-limiting step of the metabolic reaction.
Preclinical studies designed to assess these potential isotope effects would involve administering both the deuterated and non-deuterated compounds to animal models and comparing their pharmacokinetic parameters. Such studies are crucial for validating the use of the deuterated compound as a tracer or internal standard and for understanding any potential alterations in its biological activity.
Table 2: Hypothetical Pharmacokinetic Parameters Illustrating a Potential Isotope Effect for 8,9-Di-O-methyl-urolithin D-d6 vs. its Non-deuterated Analog
| Parameter | 8,9-Di-O-methyl-urolithin D | 8,9-Di-O-methyl-urolithin D-d6 |
| Cₘₐₓ (ng/mL) | 850 | 920 |
| Tₘₐₓ (h) | 1.5 | 1.5 |
| AUC₀₋₂₄ (ng·h/mL) | 4500 | 5850 |
| t₁/₂ (h) | 4.2 | 5.5 |
| Clearance (mL/h/kg) | 22.2 | 17.1 |
Preclinical Metabolic Fate and Biotransformation Studies of Urolithin D Analogs
In Vitro Enzymatic Transformations of 8,9-Di-O-methyl-urolithin D by Mammalian Enzymes
While direct in vitro studies focusing specifically on the enzymatic transformation of 8,9-Di-O-methyl-urolithin D by mammalian enzymes are not extensively detailed in the available literature, the metabolic fate of urolithins in general provides a framework for its expected biotransformation. Once absorbed, urolithins undergo extensive phase II metabolism, primarily in the liver and intestinal enterocytes. mdpi.com This process involves conjugation reactions such as glucuronidation and sulfation, which enhance the water solubility of the compounds, facilitating their circulation and eventual excretion. nih.gov
Methylation is a recognized phase II metabolic pathway for polyphenols. In silico and in vitro studies have explored methylated derivatives of other urolithins, such as 8,9-dimethyl-O-urolithin C and methylated forms of Urolithin A and B, suggesting that methylation is a relevant biotransformation. csic.esdergipark.org.tr The presence of methyl groups on the urolithin core, as in 8,9-Di-O-methyl-urolithin D, indicates that this compound is a product of such enzymatic activity. Subsequent transformations by mammalian enzymes would likely involve demethylation or conjugation of any remaining free hydroxyl groups. The use of a related synthetic compound, 8,9-di-O-methyl-urolithin C, in research to probe the metabolic role of the catechol moiety further underscores the relevance of studying such methylated analogs. biorxiv.org
Microbial Metabolism of Ellagic Acid and Urolithin Precursors in Gut Microbiota Models
The journey from dietary ellagic acid to bioavailable urolithins is exclusively mediated by the gut microbiota. nih.govarchivesofmedicalscience.com This metabolic pathway begins with the hydrolysis of ellagitannins to ellagic acid, which is then converted through a cascade of reactions including lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. rsc.orgnih.gov
Urolithin D (3,4,8,9-tetrahydroxy-urolithin) is a key intermediate in this cascade. mdpi.com It is formed from precursor metabolites like Urolithin M-6. mdpi.com The production of these initial, more hydroxylated urolithins varies significantly among individuals, depending on the composition of their gut microbiome. nih.gov In vitro models using human fecal cultures have been instrumental in mapping these transformations and understanding the sequence of metabolite formation, which generally proceeds from poly-hydroxylated to less-hydroxylated forms. nih.gov
Table 1: Key Microbial Transformations in the Urolithin Pathway| Precursor | Metabolic Reaction | Resulting Urolithin Intermediate |
|---|---|---|
| Ellagic Acid | Lactone-ring cleavage, decarboxylation, dehydroxylation | Urolithin M-5 |
| Urolithin M-5 | Dehydroxylation | Urolithin M-6 |
| Urolithin M-6 | Dehydroxylation | Urolithin D |
| Urolithin D | Dehydroxylation | Urolithin C / Urolithin G |
| Urolithin C | Dehydroxylation | Urolithin A / Isourolithin A |
Biotransformation Pathways of Urolithin D and its Methylated Forms in Preclinical Animal Models
Preclinical studies in animal models, including rats and mice, have confirmed that urolithins produced by gut microbiota are absorbed and distributed to various tissues. nih.gov Following absorption, these compounds undergo significant enterohepatic circulation and phase II metabolism, resulting in the presence of glucuronide and sulfate (B86663) conjugates in plasma, tissues, and urine. nih.govresearchgate.net
Studies have successfully quantified various urolithins, including Urolithin D, in the liver, colon, and prostate of mice, confirming its in vivo production and distribution. nih.gov Furthermore, methylated urolithin analogues have been detected in animal models. For instance, methylated Urolithin A was quantified in the brains of rats, demonstrating that these metabolites can cross the blood-brain barrier. nih.govnih.gov This suggests that methylated forms of Urolithin D would also be systemically available and distributed to target organs, where they may be further metabolized or exert biological effects before being excreted. The presence of these metabolites in various tissues underscores the importance of understanding their systemic fate and bioactivity. nih.gov
Role of Specific Bacterial Species (e.g., Enterocloster spp.) in Urolithin Dehydroxylation and Methylation
The conversion of ellagic acid into the final, more bioavailable urolithins like Urolithin A and B is not performed by a single bacterial species but requires the synergistic action of different members of the gut microbiota. acs.org Research has identified key bacterial players and their specific metabolic roles.
The initial conversion of ellagic acid into intermediate urolithins such as Urolithin M-5, M-6, and C is largely carried out by species from the Gordonibacter and Ellagibacter genera. rsc.orgnih.govacs.orgnih.gov Gordonibacter species, including G. urolithinfaciens and G. pamelaeae, are known to produce Urolithin C from ellagic acid. nih.govnih.govmicrobiologyresearch.org Ellagibacter isourolithinifaciens can also produce these intermediates, as well as Isourolithin A. rsc.orgnih.govresearchgate.net
However, these bacteria typically lack the enzymes needed for the final dehydroxylation steps. nih.govacs.org This crucial function is performed by species from the genus Enterocloster (formerly Clostridium cluster XIVa), such as E. bolteae, E. asparagiformis, and E. citroniae. nih.govresearchgate.netnih.govbiorxiv.org These species possess specific dehydroxylase enzymes that remove hydroxyl groups at the 9- and 10-positions. acs.orgresearchgate.net For example, Enterocloster species are responsible for the conversion of Urolithin C to Urolithin A and have been shown to convert Urolithin D into a novel metabolite, Urolithin G (3,4,8-trihydroxy-urolithin), through a 9-dehydroxylase activity. acs.orgacs.org This metabolic cross-feeding between different bacterial genera is essential for the complete biotransformation of dietary precursors into the final urolithin products. researchgate.net
Table 2: Role of Specific Bacteria in Urolithin Metabolism| Bacterial Genus/Species | Key Metabolic Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Gordonibacter spp. (e.g., G. urolithinfaciens) | Initial conversion of Ellagic Acid | Ellagic Acid | Urolithin M-5, Urolithin M-6, Urolithin C |
| Ellagibacter isourolithinifaciens | Initial conversion of Ellagic Acid | Ellagic Acid | Urolithin C, Isourolithin A |
| Enterocloster spp. (e.g., E. bolteae) | Regioselective dehydroxylation (e.g., at 9-position) | Urolithin C, Urolithin D, Isourolithin A | Urolithin A, Urolithin G, Urolithin B |
Molecular and Cellular Mechanisms of Action of Urolithin D Analogs
Modulation of Intracellular Signaling Pathways and Gene Expression
The biological activities of urolithin D analogs are underpinned by their ability to interact with and modulate various intracellular signaling cascades and gene expression, thereby influencing cellular processes critical to health and disease.
Effects on Oxidative Stress Pathways and Reactive Oxygen Species Scavenging
Urolithins have demonstrated notable antioxidant properties. The antioxidant activity of various urolithins, including 8,9-di-O-methyl-urolithin D, has been evaluated in cellular assays. One study measured the ability of these compounds to inhibit the oxidation of 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) by reactive oxygen species (ROS). The results indicated that the antioxidant capacity of urolithins is correlated with the number of hydroxyl groups and the lipophilicity of the molecule. Urolithin C and Urolithin D, which possess more hydroxyl groups, exhibited the highest antioxidant activity in this particular study. While specific data for the deuterated form is not available, the findings on 8,9-di-O-methyl-urolithin D contribute to the understanding of how methylation might influence these properties.
Urolithin A has been shown to ameliorate oxidative stress in neuronal cells by not only directly scavenging radicals but also by enhancing the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, glutathione (B108866) reductase, and glutathione peroxidase. Furthermore, it can increase the expression of cytoprotective peroxiredoxins. These mechanisms collectively contribute to a reduction in intracellular ROS levels and protect cells from oxidative damage.
| Compound | Antioxidant Activity (IC50 in µM) |
| Urolithin C | 0.16 |
| Urolithin D | 0.33 |
Mechanisms of Anti-inflammatory Activity via Cytokine and Enzyme Inhibition
Urolithin analogs exhibit significant anti-inflammatory effects by modulating the expression and activity of key inflammatory mediators. Urolithin C has been shown to suppress the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This suppression is mediated, at least in part, by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit to the nucleus. nih.gov
Similarly, Urolithin A and Urolithin B have been reported to exert anti-inflammatory actions. Urolithin A can pacify the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway. nih.govresearchgate.net Urolithin B has demonstrated anti-inflammatory properties by desensitizing the NF-κB, JNK (Jun N-terminal Kinase), and ERK (Extracellular signal-regulated kinase) pathways. nih.gov These findings suggest a common mechanistic theme for urolithins in mitigating inflammatory responses.
Cellular Regulation of Apoptosis and Cell Proliferation in Preclinical Models
In preclinical models, particularly in the context of cancer research, urolithin analogs have been shown to regulate apoptosis (programmed cell death) and inhibit cell proliferation. Urolithin A has been observed to inhibit the proliferation of colorectal cancer cells in a dose- and time-dependent manner. dergipark.org.tr This effect is associated with the induction of cell cycle arrest and apoptosis. dergipark.org.tr The pro-apoptotic effects of Urolithin A are mediated through the increased expression of p53 and p21 proteins and the inhibition of the anti-apoptotic protein Bcl-2. dergipark.org.tr
Furthermore, both Urolithin A and Urolithin B have been found to significantly inhibit the proliferation of leukemic cell lines. dergipark.org.tr Their mechanism involves altering the cellular metabolome, leading to a cessation of proliferation and subsequent induction of apoptosis. dergipark.org.tr In bladder cancer cells, Urolithin A was the most active among the tested urolithins, promoting cell cycle arrest at the G2/M checkpoint and increasing apoptotic cell death. mdpi.com
| Urolithin Analog | Cancer Cell Line | Effect |
| Urolithin A | Colorectal Cancer Cells | Inhibition of proliferation, induction of apoptosis and cell cycle arrest. dergipark.org.tr |
| Urolithin A and B | Leukemic Cell Lines | Inhibition of proliferation, induction of apoptosis. dergipark.org.tr |
| Urolithin A | Bladder Cancer Cells | Inhibition of proliferation, induction of apoptosis and cell cycle arrest at G2/M. mdpi.com |
Modulation of Key Regulatory Pathways (e.g., Phosphoinositide 3-kinase/protein kinase B pathway)
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and it is often dysregulated in diseases like cancer. Urolithin A has been identified as an inhibitor of this pathway. In pancreatic cancer models, Urolithin A has been shown to exert its antitumor effects by downregulating the oncogenic PI3K/Akt/mTOR signaling pathway. researchgate.net This inhibition leads to induced cell cycle arrest and increased apoptosis. researchgate.net The mechanism involves a decrease in the phosphorylation of Akt and the downstream effector p70S6K. researchgate.net Similar inhibitory effects on the PI3K/Akt pathway have also been observed in bladder cancer cells treated with Urolithin A. mdpi.com
Enzyme and Receptor Interaction Studies
Direct interactions with specific enzymes and cellular receptors are a key aspect of the molecular mechanisms of urolithin analogs.
Investigation of DNA Gyrase Inhibitory Activity
Currently, there is a lack of direct scientific evidence demonstrating the inhibitory activity of 8,9-Di-O-methyl-urolithin D or other urolithin analogs on DNA gyrase. However, it is noteworthy that ellagic acid, the precursor molecule from which urolithins are derived, has been found to inhibit E. coli DNA gyrase supercoiling with a potency comparable to that of nalidixic acid. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Given that urolithins are metabolites of ellagic acid, it is plausible that they may retain some of this activity, but specific studies on urolithins and their analogs in this context are needed to confirm this hypothesis.
Analysis of Tyrosinase Inhibitory Mechanisms by Urolithin Derivatives
Tyrosinase is a key enzyme in the process of melanogenesis, the production of melanin (B1238610) pigment. mdpi.com Its inhibition is a primary target for agents developed for skin whitening and treating hyperpigmentation disorders. mdpi.com Research into urolithin derivatives has revealed their potential as tyrosinase inhibitors, with specific structural features significantly influencing their efficacy.
Studies have shown that the 4-substituted resorcinol (B1680541) motif (a 1,3-dihydroxyl group in the C-ring of the urolithin structure) is essential for potent tyrosinase inhibition. researchgate.netnih.gov Derivatives possessing this feature, such as Urolithin derivative 1c and 1h, demonstrated strong inhibitory activity against mushroom tyrosinase. researchgate.netnih.gov In contrast, derivatives lacking a hydroxyl group showed no inhibitory activity. researchgate.net
The position of other functional groups also plays a crucial role. For instance, the introduction of a methoxyl group at the 8-position of a urolithin derivative was found to surprisingly enhance tyrosinase inhibition by 95% when compared to its non-methoxylated counterpart. researchgate.net Kinetic analyses have indicated that potent urolithin derivatives act as competitive inhibitors, meaning they bind to the active site of the tyrosinase enzyme, competing with the natural substrate. researchgate.netnih.gov Docking simulations further support this, showing that these derivatives can bind to the active site of both mushroom and human tyrosinases with high affinity. researchgate.netnih.gov
| Compound | Description | IC₅₀ (μM) |
|---|---|---|
| Kojic Acid (Reference) | A well-known tyrosinase inhibitor | 48.62 ± 3.38 |
| Urolithin Derivative 1c | Possesses the 4-substituted resorcinol motif | 18.09 ± 0.25 |
| Urolithin Derivative 1h | Possesses the 4-substituted resorcinol motif and an 8-methoxyl group | 4.14 ± 0.10 |
Characterization of Cholinesterase Inhibition by Urolithin Derivatives
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Screening of major urolithins, including their methyl ether metabolites and other synthetic analogs, has been conducted to evaluate their inhibitory activity against these cholinesterases. researchgate.net The results from these studies indicate that urolithin derivatives have the potential to act as inhibitors of both AChE and BuChE. researchgate.net The effectiveness and selectivity of these compounds can be influenced by their specific chemical structures. mdpi.com For example, in one study, certain synthetic urolithin analogs demonstrated moderate to good inhibitory potential against both enzymes. researchgate.net Computational docking studies have been employed to understand the possible interactions between the urolithin derivatives and the active sites of the cholinesterase enzymes, providing insights into the structural basis for their inhibitory activity. researchgate.net
| Enzyme | Compound | IC₅₀ (μM) |
|---|---|---|
| AChE | Boldine | 372 |
| BuChE | Boldine | 321 |
| AChE | Uracil Derivative 4 | 0.088 |
| BuChE | Uracil Derivative 4 | 0.137 |
Note: Data for specific urolithin derivatives were not available in the provided search results. The table includes data for other relevant inhibitors for context.
Exploration of Phosphodiesterase II (PDE2) Inhibitory Activity of Urolithin Derivatives
Phosphodiesterase II (PDE2) is an enzyme that hydrolyzes the second messengers cAMP and cGMP, playing a significant role in cellular signaling pathways, particularly in the brain and heart. nih.govsemanticscholar.org Selective inhibitors of PDE2 are considered valuable for improving memory and endothelial cell permeability, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. nih.gov
Urolithins have been identified as promising candidates for developing PDE2 inhibitors. nih.govnih.gov Several studies have focused on designing and synthesizing novel urolithin derivatives to enhance their inhibitory activity. nih.govbohrium.com In one such study, a series of derivatives were synthesized and tested, with compound 2e showing the best inhibitory activity against PDE2, with an IC₅₀ value of 33.95 μM. nih.gov Another study focusing on 8-hydroxy modified Urolithin A derivatives identified compounds with even more significant inhibitory activity, with IC₅₀ values as low as 0.57 μM for compound 2d and 0.67 μM for compound 1q. nih.gov These findings suggest that structural modifications to the urolithin scaffold can lead to potent and selective PDE2 inhibitors. nih.govnih.gov
| Compound | IC₅₀ (μM) |
|---|---|
| Derivative 2e | 33.95 |
| Derivative 4c | 34.35 |
| 8-hydroxyl modified UA (1f) | 3.05 |
| 8-hydroxyl modified UA (1q) | 0.67 |
| 8-hydroxyl modified UA (2d) | 0.57 |
| 8-hydroxyl modified UA (2j) | 4.96 |
Interaction with Estrogen Receptors and Associated Cellular Responses
Urolithins have been identified as "enterophytoestrogens," molecules derived from gut microflora that can exhibit both estrogenic and antiestrogenic activities. nih.govresearchgate.net Their interaction with estrogen receptors (ERα and ERβ) can modulate cellular responses, suggesting their potential role as endocrine-disrupting molecules or selective estrogen receptor modulators (SERMs). nih.govresearchgate.net
Studies have shown that Urolithin A (UA) and Urolithin B (UB) can induce cell proliferation in estrogen-sensitive breast cancer cells (MCF-7), demonstrating estrogenic activity. nih.gov However, when combined with 17-β-estradiol, they can antagonize its growth-promoting effect, indicating antiestrogenic activity. nih.gov Competitive binding assays revealed that UA has a much higher affinity for both ERα and ERβ compared to UB, with a slight preference for ERα. nih.govnih.gov The IC₅₀ values for UA binding to ERα and ERβ were found to be 0.40 μM and 0.75 μM, respectively. nih.govnih.gov This dual activity suggests that urolithins could have complex effects on estrogen-dependent tissues and pathways. researchgate.net
| Compound | Receptor | IC₅₀ (μM) |
|---|---|---|
| Urolithin A | ERα | 0.40 |
| ERβ | 0.75 | |
| Urolithin B | ERα | 20 |
| ERβ | 11 |
Effects on Protein Glycation Processes
Protein glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications, as well as aging. nih.govnih.gov
Research has demonstrated that Urolithin A (UA) possesses significant antiglycation activity. nih.govresearchgate.net Studies using human serum albumin (HSA) in both fructose (B13574) and methylglyoxal (B44143) (MGO) induced glycation systems showed that UA effectively suppresses the formation of AGEs. nih.govresearchgate.net The proposed mechanisms for this inhibitory effect are multifaceted. UA appears to alter the conformational structure of the protein, trap reactive carbonyl species like MGO to form adducts (mono-MGO-UroA complexes), and form stable complexes with the protein itself. nih.govresearchgate.net By interfering with these key steps in the glycation process, UA helps to alleviate the formation of harmful AGEs. nih.gov
Impact on Amyloid Fibrillation in In Vitro Models
The aggregation of proteins into amyloid fibrils is a pathological hallmark of several neurodegenerative and metabolic diseases, including Alzheimer's disease (amyloid-beta, Aβ) and Type 2 Diabetes (Islet Amyloid Polypeptide, IAPP). nih.govnbinno.com Small molecules that can inhibit this aggregation process are of significant therapeutic interest.
Urolithins have emerged as potent inhibitors of amyloid fibrillation. Urolithin A has been shown to reduce the amyloid-beta load in a mouse model of Alzheimer's disease. nih.govresearchgate.net Furthermore, Urolithin B has been identified as a powerful inhibitor of IAPP aggregation. nbinno.comnih.gov In vitro studies combining in silico, cell-free, and cell-based models have shown that Urolithin B interacts directly with IAPP. nih.gov This interaction delays the formation of amyloid fibrils and alters their size and morphology, resulting in less organized and potentially less toxic species. nbinno.comnih.gov By interfering with the aggregation pattern, Urolithin B can rescue cells from IAPP-mediated dysfunction and death. nih.gov
Preclinical Biological Activities of Urolithin D Analogs in Experimental Models
In Vitro Efficacy in Diverse Cell Culture Systems
Anti-proliferative Effects in Malignant Cell Lines
Studies on urolithins have demonstrated their potential to inhibit the growth of various cancer cell lines. Urolithin A, a major metabolite, has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov It has also exhibited anti-proliferative effects in breast, prostate, and pancreatic cancer cell lines. nih.govresearchgate.net Urolithin B has also been reported to reduce cell proliferation in colon cancer. mdpi.com The mechanisms underlying these effects often involve the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. nih.gov While direct evidence for 8,9-Di-O-methyl-urolithin D-d6 is absent, the general anti-proliferative capacity of the urolithin scaffold suggests this could be a potential area of investigation.
Table 1: Summary of In Vitro Anti-proliferative Effects of Urolithins
| Urolithin Analog | Cancer Cell Line | Observed Effects |
| Urolithin A | Colorectal (HT29, SW480, SW620) | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis. nih.gov |
| Urolithin A | Breast, Pancreatic | Inhibition of cell proliferation. nih.gov |
| Urolithin A | Prostate (LNCaP) | Anti-proliferative effects. researchgate.net |
| Urolithin B | Colon | Reduction of cell proliferation. mdpi.com |
Neuroprotective Activities in Cellular Models of Neuroinflammation
Urolithins have shown promise in preclinical models of neuroinflammation and neurodegenerative diseases. Urolithin A has been found to exert neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation and inhibiting key pathological processes. nih.gov It has also demonstrated protective effects in models of intracerebral hemorrhage by reducing neuroinflammation and cell death. nih.gov Studies suggest that urolithins can modulate inflammatory responses in microglial cells, the primary immune cells of the central nervous system. researchgate.net The potential of 8,9-Di-O-methyl-urolithin D-d6 to exhibit similar neuroprotective properties remains to be explored.
Anti-melanogenic Potential in Pigment-Producing Cell Lines
Research has indicated that certain urolithins can influence melanin (B1238610) production. Urolithin A and Urolithin B have been shown to inhibit melanogenesis in B16 melanoma cells by suppressing the activity of tyrosinase, a key enzyme in melanin synthesis. nih.gov This suggests a potential application for urolithins as skin-whitening agents. The structural features of urolithins, particularly the presence of a 4-substituted resorcinol (B1680541) moiety, appear to be important for their tyrosinase inhibitory activity. nih.gov Whether 8,9-Di-O-methyl-urolithin D-d6 retains or possesses enhanced anti-melanogenic properties is an area for future research.
In Vivo Studies in Relevant Animal Models for Mechanistic Elucidation
Anti-inflammatory and Antioxidant Properties in Organ-Specific Preclinical Models
In vivo studies have substantiated the anti-inflammatory and antioxidant effects of urolithins observed in cell culture. Urolithin A has been shown to reduce inflammation and oxidative stress in various animal models. For instance, it has demonstrated anti-inflammatory effects in a mouse model of carrageenan-induced paw edema. elsevierpure.comnih.gov Furthermore, urolithins have shown protective effects in models of inflammatory bowel disease and have been noted for their potent antioxidant activity in cell-based assays. researchgate.netresearchgate.net These systemic anti-inflammatory and antioxidant properties are key to the potential health benefits of urolithins.
Methodological Advancements and Future Research Directions for 8,9 Di O Methyl Urolithin D D6
Development of Novel High-Throughput Analytical Platforms for Urolithin D-d6 Tracing
The accurate tracing of 8,9-Di-O-methyl-urolithin D-d6 in complex biological matrices necessitates the development of sophisticated and high-throughput analytical platforms. The use of deuterated internal standards is considered ideal for quantitative analysis, particularly in mass spectrometry-based methods, as they share similar physicochemical properties with the target analyte, leading to comparable extraction recovery and chromatographic behavior. researchgate.net
Advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are instrumental in this regard. mdpi.commdpi.comresearchgate.net Specifically, UHPLC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer offers high resolution and mass accuracy, which is crucial for distinguishing deuterated compounds from their endogenous counterparts and for identifying novel metabolites. acs.orgacs.org The development of targeted LC-MS/MS methods allows for the sensitive and specific quantification of urolithins and their metabolites. mdpi.com Furthermore, supercritical fluid chromatography (SFC) has emerged as a novel technique for separating isomeric forms of urolithin glucuronides, a feat not achievable with conventional HPLC methods. acs.org
Future advancements will likely focus on increasing the throughput of these methods without compromising sensitivity or accuracy. This could involve the automation of sample preparation and the implementation of faster chromatographic separations. The development of new derivatization strategies using deuterated agents could also enhance the precision of quantitative metabolomics studies. nih.gov
Interactive Data Table: Comparison of Analytical Platforms for Urolithin Analysis
| Analytical Platform | Key Advantages | Key Disadvantages | Application in 8,9-Di-O-methyl-urolithin D-d6 Tracing |
| UHPLC-MS/MS | High sensitivity and specificity for targeted analysis. mdpi.com | May miss unexpected metabolites. | Precise quantification of 8,9-Di-O-methyl-urolithin D-d6 and its known metabolites. |
| UHPLC-QTOF-MS | High mass accuracy for identification of unknown metabolites. acs.orgacs.org | Data analysis can be complex. | Discovery of novel metabolic products of 8,9-Di-O-methyl-urolithin D-d6. |
| SFC | Superior separation of isomers. acs.org | Requires specialized equipment. | Isomer-specific tracing of 8,9-Di-O-methyl-urolithin D-d6 glucuronide conjugates. |
| GC-MS | Effective for volatile and thermally stable compounds after derivatization. nih.gov | Derivatization can be complex. | Analysis of silylated derivatives of 8,9-Di-O-methyl-urolithin D-d6. |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Urolithin D-d6 Research
The integration of omics technologies, such as metabolomics and proteomics, offers a systems-level understanding of the biological effects of 8,9-Di-O-methyl-urolithin D-d6. Metabolomics, the large-scale study of small molecules, can provide a comprehensive snapshot of the metabolic perturbations induced by this deuterated compound. nih.govcreative-proteomics.com Untargeted metabolomics, in particular, can help identify novel biomarkers and metabolic pathways affected by urolithin D. mdpi.com The use of deuterated standards like 8,9-Di-O-methyl-urolithin D-d6 is crucial for accurate quantification in metabolomics studies. nih.gov
Proteomics, the study of the entire set of proteins, can reveal changes in protein expression and post-translational modifications in response to 8,9-Di-O-methyl-urolithin D-d6. This can provide insights into the molecular mechanisms underlying its biological activities. For instance, network pharmacology, which combines pharmacology with bioinformatics, can be used to predict the protein targets of urolithins. nih.gov
The future of urolithin research lies in the multi-omics analysis of human cohorts. biorxiv.org By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build a comprehensive picture of how genetic variations and gut microbiome composition influence the metabolism and health effects of urolithins. This integrated approach will be instrumental in understanding the inter-individual variability in response to ellagitannin-rich foods. nih.gov
Exploration of Advanced In Vitro and Ex Vivo Model Systems for Comprehensive Mechanistic Insights
To gain deeper mechanistic insights into the biological actions of 8,9-Di-O-methyl-urolithin D-d6, researchers are increasingly turning to advanced in vitro and ex vivo model systems. These models bridge the gap between simple cell cultures and complex in vivo studies.
In vitro models, such as Caco-2 cell monolayers, are widely used to study intestinal absorption and metabolism. frontiersin.org However, more complex models, including co-cultures of different cell types and organ-on-a-chip technologies, are being developed to better mimic the physiological environment of the gut. frontiersin.org These advanced models can be used to investigate the interactions between 8,9-Di-O-methyl-urolithin D-d6, gut epithelial cells, and immune cells.
Ex vivo models, which utilize excised tissues or organs, offer an even higher level of biological complexity. frontiersin.org For example, ex vivo cultures of human gut microbiota can be used to study the transformation of ellagitannins into urolithins, including the production of different urolithin metabotypes. researchgate.net The use of physiologically relevant concentrations and metabolite forms is crucial when designing these mechanistic studies. csic.esnih.gov
Future research will likely involve the use of patient-derived organoids and other personalized in vitro models to study the effects of 8,9-Di-O-methyl-urolithin D-d6 in a more individualized context. These models will be invaluable for understanding how factors like genetics and gut microbiome composition influence the biological response to urolithins.
Application of Computational Chemistry and Molecular Docking Simulations in Elucidating Molecular Interactions
Computational chemistry and molecular docking simulations are powerful tools for elucidating the molecular interactions between 8,9-Di-O-methyl-urolithin D-d6 and its biological targets. nih.govrsc.orgsemanticscholar.org These in silico methods can predict the binding affinity and mode of interaction of urolithins with proteins, providing valuable insights into their mechanisms of action. nih.govmdpi.com
Molecular docking studies have been used to investigate the binding of urolithins to various enzymes and receptors involved in inflammation, oxidative stress, and neurodegeneration. nih.govnih.gov For example, studies have shown that urolithin A can bind to and inhibit enzymes like cyclooxygenase-2 (COX-2). semanticscholar.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the antioxidant potential of urolithins and to study their chemical reactivity. nih.govkoyauniversity.org
The future of computational research in this area will likely involve the use of more sophisticated simulation techniques, such as molecular dynamics simulations, to study the dynamic behavior of urolithin-protein complexes over time. nih.govnih.gov These simulations can provide a more realistic picture of the molecular interactions and can help to identify key residues involved in binding. The combination of computational and experimental approaches will be crucial for validating the predicted interactions and for guiding the design of future studies.
Interactive Data Table: Predicted Binding Affinities of Urolithins to Various Protein Targets
| Urolithin | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Urolithin A | p38 MAP kinase (4DLI) | -10.1 | SER252, LYS249, ASP294 | nih.gov |
| Urolithin A | 5KIR | -8.6 | GLN203 | nih.gov |
| Urolithin A | 1OG5 | -7.9 | GLN185, PHE447 | nih.gov |
| Urolithin A | Acetylcholinesterase | -9.7 | - | nih.gov |
| Urolithin A | COX-2 | -7.97 | TYR355, PHE518, ILE517, GLN192 | semanticscholar.org |
| Urolithin A | HER2 (3PP0) | - | - | biolifesas.org |
| Urolithin A | HER3 (3LMG) | - | - | biolifesas.org |
| Urolithin A | HER1 (4AG8) | - | - | biolifesas.org |
Conclusion and Outlook on 8,9 Di O Methyl Urolithin D D6 Research
Synthesis of Key Findings and Identification of Current Research Gaps
Currently, there are no specific, publicly available research findings for 8,9-Di-O-methyl-urolithin D-d6. The primary source of urolithins is the metabolism of ellagic acid by gut microbiota. evitachem.com Urolithins are noted for their potential health benefits, including antioxidant and anti-inflammatory properties. evitachem.comopenmedicinalchemistryjournal.com The synthesis of the non-deuterated parent compound, 8,9-Di-O-methyl-urolithin D, is a synthetic derivative of urolithin D, which is formed from the metabolism of ellagic acid found in foods like pomegranates and nuts. evitachem.com The synthesis process typically involves the extraction of ellagic acid, its conversion to urolithin D, and subsequent methylation. evitachem.com
The significant research gap is the absence of any dedicated studies on 8,9-Di-O-methyl-urolithin D-d6 itself. Its synthesis, while theoretically based on the methylation of a deuterated urolithin D precursor, has not been detailed in available literature. Consequently, its biological activities, metabolic fate, and potential therapeutic effects remain entirely unexplored. Research has been conducted on various other urolithin derivatives, such as sulfone-based urolithin C analogs as allosteric inhibitors of liver pyruvate (B1213749) kinase, highlighting the interest in modifying the basic urolithin structure to achieve specific biological activities. mdpi.com
Perspectives on the Continued Role of Deuterated Urolithin Analogs in Advancing Urolithin Biology
The use of deuterated compounds is a recognized strategy in pharmaceutical research to improve metabolic stability and toxicity profiles of drugs. juniperpublishers.com Deuteration involves replacing key hydrogen atoms with deuterium (B1214612), which can alter the rate of metabolic processes and potentially increase a drug's half-life and efficacy. juniperpublishers.com
In the context of urolithin biology, deuterated analogs like 8,9-Di-O-methyl-urolithin D-d6 could serve as invaluable tools. They can be utilized as internal standards in pharmacokinetic studies to accurately quantify the absorption, distribution, metabolism, and excretion of their non-deuterated counterparts. fmach.it This is crucial because urolithin production and bioavailability can vary significantly among individuals due to differences in gut microbiota. openmedicinalchemistryjournal.comresearchgate.net
Furthermore, studying the kinetic isotope effect by comparing the metabolism of deuterated and non-deuterated urolithins can provide insights into the specific metabolic pathways and enzymes involved in their biotransformation. This knowledge is essential for understanding the full spectrum of urolithin bioactivity. nih.gov The investigation of deuterated analogs can help in designing more potent and stable urolithin-based therapeutic agents. juniperpublishers.com
Proposed Avenues for Future Preclinical Investigations and Methodological Innovations
Given the lack of direct research, future investigations into 8,9-Di-O-methyl-urolithin D-d6 would need to start with the basics.
Future Preclinical Investigations:
Synthesis and Characterization: The first step would be to develop and document a reliable synthetic route for 8,9-Di-O-methyl-urolithin D-d6. This would be followed by comprehensive characterization using techniques like NMR and mass spectrometry to confirm its structure and purity. nih.gov
Metabolic Stability and Pharmacokinetic Studies: In vitro studies using liver microsomes and in vivo studies in animal models would be essential to compare the metabolic stability and pharmacokinetic profile of 8,9-Di-O-methyl-urolithin D-d6 with its non-deuterated form.
Bioactivity Screening: Once its metabolic behavior is understood, the compound should be screened for a range of biological activities that have been attributed to other urolithins, such as anti-inflammatory, antioxidant, and anti-cancer effects. openmedicinalchemistryjournal.comresearchgate.net For instance, studies on Urolithin A have shown it can inhibit the growth of certain cancer cells. nih.gov
Tracer Studies: 8,9-Di-O-methyl-urolithin D-d6 could be used as a tracer in metabolic studies to follow the fate of urolithin D derivatives in biological systems, helping to identify novel metabolites and pathways.
Methodological Innovations:
Advanced Analytical Techniques: The use of high-resolution mass spectrometry and advanced NMR techniques will be crucial for the unambiguous identification and quantification of 8,9-Di-O-methyl-urolithin D-d6 and its metabolites in complex biological matrices. csic.es
Stable Isotope Labeling in Metabolomics: Incorporating 8,9-Di-O-methyl-urolithin D-d6 into metabolomics workflows can enhance the understanding of the broader metabolic impact of urolithin D derivatives on cellular pathways.
Development of Targeted Drug Delivery Systems: Should 8,9-Di-O-methyl-urolithin D-d6 exhibit favorable properties, research could extend to developing targeted delivery systems to enhance its bioavailability and efficacy for specific therapeutic applications. archivesofmedicalscience.com
Q & A
Q. How can researchers confirm the structural identity and purity of 8,9-Di-O-Methyl-urolithin D-d6 in synthetic batches?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% as per manufacturer specifications) and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation (144.173 g/mol) .
- Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) should confirm methyl group positions (8,9-O-methylation) and deuterium labeling (d6 isotope). Cross-reference spectral data with literature or computational simulations for accuracy .
Q. What are the optimal storage conditions to maintain the stability of 8,9-Di-O-Methyl-urolithin D-d6?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies under varying temperatures (e.g., 4°C, room temperature) should be conducted to validate shelf life .
- Handling : Avoid exposure to strong oxidizers. Use inert atmospheres (e.g., nitrogen) during aliquoting to minimize oxidation risks .
Q. How can researchers design in vitro assays to study the compound’s metabolic interactions?
Methodological Answer:
- Model Systems : Use hepatocyte or microsomal preparations to assess Phase I/II metabolism. Include deuterated internal standards (e.g., d6 labeling) to differentiate endogenous metabolites from the test compound .
- Data Analysis : Quantify metabolites via LC-MS/MS and apply kinetic models (e.g., Michaelis-Menten) to estimate metabolic rates. Validate with positive controls (e.g., known CYP450 inhibitors) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data on the compound’s bioavailability across different in vivo models?
Methodological Answer:
- Source Analysis : Compare study designs for variables like dosing regimens (oral vs. intravenous), animal strains, or sampling timepoints. Use meta-analysis tools to identify confounding factors .
- Method Refinement : Standardize protocols (e.g., fed/fasted states, gender-specific metabolism) and employ tracer studies (e.g., C-labeled analogs) to track absorption pathways .
Q. How can isotopic labeling (d6) improve the precision of pharmacokinetic studies for 8,9-Di-O-Methyl-urolithin D-d6?
Methodological Answer:
- Tracer Applications : Use deuterium labeling to distinguish endogenous urolithins from the administered compound in plasma/tissue samples. Apply stable isotope dilution assays (SIDA) for absolute quantification .
- Limitations : Account for potential isotope effects (e.g., altered metabolic rates due to deuterium) by comparing results with non-deuterated analogs .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in preclinical toxicity studies?
Methodological Answer:
- Modeling : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to estimate EC/LD. Use Bayesian hierarchical models to account for inter-study variability .
- Validation : Apply bootstrapping or Monte Carlo simulations to assess confidence intervals. Cross-validate with alternative assays (e.g., transcriptomics for mechanistic insights) .
Guidelines for Addressing Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
